molecular formula C11H19IO2 B13337653 3-[(2-Iodocycloheptyl)oxy]oxolane

3-[(2-Iodocycloheptyl)oxy]oxolane

Cat. No.: B13337653
M. Wt: 310.17 g/mol
InChI Key: GYIPPTJXEJGZCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Iodocycloheptyl)oxy]oxolane typically involves the reaction of oxolane derivatives with iodocycloheptyl compounds under specific conditions. The exact synthetic route and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution: This involves the reaction of an oxolane derivative with an iodocycloheptyl halide in the presence of a base to facilitate the substitution reaction.

    Cyclization Reactions:

Industrial Production Methods

large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-[(2-Iodocycloheptyl)oxy]oxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxolane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide variety of new functional groups .

Scientific Research Applications

3-[(2-Iodocycloheptyl)oxy]oxolane has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving the modification of biological molecules or in the development of new biochemical assays.

    Medicine: Research into potential pharmaceutical applications, such as drug development and testing, often involves this compound.

    Industry: It is used in the development of new materials and in the optimization of industrial chemical processes

Mechanism of Action

The mechanism of action of 3-[(2-Iodocycloheptyl)oxy]oxolane involves its interaction with specific molecular targets and pathways. The iodocycloheptyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The oxolane ring provides a stable framework that can be modified to introduce new functional groups or to enhance the compound’s properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Iodocycloheptyl)oxy]oxolane is unique due to the presence of the iodocycloheptyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .

Properties

Molecular Formula

C11H19IO2

Molecular Weight

310.17 g/mol

IUPAC Name

3-(2-iodocycloheptyl)oxyoxolane

InChI

InChI=1S/C11H19IO2/c12-10-4-2-1-3-5-11(10)14-9-6-7-13-8-9/h9-11H,1-8H2

InChI Key

GYIPPTJXEJGZCI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)I)OC2CCOC2

Origin of Product

United States

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